N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(4-methoxyphenyl)propanamide
CAS No.:
Cat. No.: VC14962936
Molecular Formula: C21H24N2O3
Molecular Weight: 352.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H24N2O3 |
|---|---|
| Molecular Weight | 352.4 g/mol |
| IUPAC Name | N-[1-(2-methoxyethyl)indol-4-yl]-3-(4-methoxyphenyl)propanamide |
| Standard InChI | InChI=1S/C21H24N2O3/c1-25-15-14-23-13-12-18-19(4-3-5-20(18)23)22-21(24)11-8-16-6-9-17(26-2)10-7-16/h3-7,9-10,12-13H,8,11,14-15H2,1-2H3,(H,22,24) |
| Standard InChI Key | INWQYHAZRJTYNJ-UHFFFAOYSA-N |
| Canonical SMILES | COCCN1C=CC2=C(C=CC=C21)NC(=O)CCC3=CC=C(C=C3)OC |
Introduction
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(4-methoxyphenyl)propanamide is a synthetic organic compound featuring a complex structure that includes an indole moiety and a methoxyphenyl group. This compound is of interest due to its potential biological activities, which could be enhanced by its unique structural arrangement. The molecular formula for this compound is C21H24N2O3, and its molecular weight is approximately 352.4 g/mol, though there is some discrepancy in reported values, with one source suggesting a molecular weight of about 320.41 g/mol.
Structural Features
The compound's structure is characterized by:
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Indole Moiety: The indole ring is a key component, known for its presence in various biologically active compounds.
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Methoxyethyl Substituent: Attached to the indole ring, this substituent adds complexity and potentially influences the compound's pharmacokinetic properties.
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Methoxyphenyl Group: This group is linked via a propanamide functional group, which is crucial for the compound's potential biological interactions.
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Propanamide Linkage: This functional group connects the indole derivative to the methoxyphenyl component, contributing to its pharmacological profile.
Synthesis and Chemical Reactions
The synthesis of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(4-methoxyphenyl)propanamide typically involves multiple steps, utilizing common reagents such as potassium permanganate for oxidation, lithium aluminum hydride for reduction, and sodium azide for substitution reactions. The specific synthesis pathway may vary depending on the starting materials and desired intermediates.
Biological Activity and Potential Applications
This compound is being researched for its potential biological activities, which may include:
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Anticancer Properties: Similar indole derivatives have shown anticancer activity, suggesting potential in this area.
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Anti-inflammatory Effects: The presence of a methoxyphenyl group could contribute to anti-inflammatory properties, as seen in related compounds.
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Antidepressant Properties: Basic indole structures have been associated with antidepressant effects, though this specific compound's activity in this area is speculative.
Comparison with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(4-chlorophenyl)propanamide | Similar indole and propanamide structure | Potential anticancer activity |
| 5-Methoxyindole | Basic indole structure with a methoxy group | Antidepressant properties |
| 4-Methoxyphenylacetic acid | Contains a methoxyphenyl group | Anti-inflammatory effects |
| N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide | Indole linked to quinazoline derivative | Potential anti-cancer, anti-inflammatory, and antimicrobial properties |
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